

A Technical Guide to 2'-OMe-Bz-C Phosphoramidite: Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2'-OMe-Bz-C Phosphoramidite

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2'-OMe-Bz-C Phosphoramidite**, a crucial building block in the chemical synthesis of modified oligonucleotides. This document details its chemical properties, outlines the experimental protocols for its use, and discusses the applications of the resulting 2'-O-Methyl modified oligonucleotides in research and therapeutic development.

Core Chemical Data

2'-OMe-Bz-C Phosphoramidite, chemically known as N-Benzoyl-5'-O-[bis(4-methoxyphenyl) (phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methylcytidine, is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The 2'-O-Methyl (2'-OMe) modification confers desirable properties to the resulting oligonucleotides, including increased nuclease resistance and enhanced binding affinity to complementary RNA strands.



Property	Value
CAS Number	110764-78-8
Molecular Weight	863.94 g/mol
Molecular Formula	C47H54N5O9P
Appearance	White to off-white powder
Purity	≥98% (typically determined by HPLC and 31P NMR)
Storage Conditions	-20°C

The Role of 2'-O-Methyl Modifications in Oligonucleotide Therapeutics

The introduction of a methyl group at the 2' position of the ribose sugar is a key chemical modification in the development of oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This modification offers several advantages:

- Enhanced Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases. This increases the in vivo half-life of the oligonucleotide drug.
- Increased Binding Affinity: 2'-O-methylation locks the sugar moiety in an RNA-like C3'-endo conformation, which increases the thermal stability (Tm) of the duplex formed with a target RNA molecule.
- Reduced Immunostimulation: Modification of siRNAs with 2'-OMe groups can reduce their potential to trigger an innate immune response.

Oligonucleotides containing 2'-OMe modifications are widely used in various therapeutic strategies, including the modulation of gene expression through RNase H-independent mechanisms, such as steric blocking of translation or splicing modulation.



Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of **2'-OMe-Bz-C Phosphoramidite** into a growing oligonucleotide chain using an automated DNA/RNA synthesizer. The process follows the standard phosphoramidite synthesis cycle.

Deblocking (Detritylation)

- Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
- Reagent: Dichloroacetic acid or trichloroacetic acid in an inert solvent (e.g., dichloromethane).
- Procedure:
 - The deblocking solution is passed through the synthesis column.
 - The reaction is typically complete within 1-3 minutes.
 - The column is washed with anhydrous acetonitrile to remove the detritylating agent and the cleaved DMT cation.

Coupling

- Objective: To couple the 2'-OMe-Bz-C phosphoramidite to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.
- Reagents:
 - 2'-OMe-Bz-C Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
 - Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI) in anhydrous acetonitrile).
- Procedure:



- The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column.
- Due to the steric hindrance of the 2'-OMe group, a longer coupling time of 5-15 minutes is
 often required to achieve high coupling efficiency.
- The column is washed with anhydrous acetonitrile.

Capping

- Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.
- · Reagents:
 - Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine or lutidine.
 - o Capping Reagent B: N-Methylimidazole in THF.
- Procedure:
 - The capping reagents are delivered to the synthesis column.
 - The reaction is allowed to proceed for 1-2 minutes.
 - The column is washed with anhydrous acetonitrile.

Oxidation

- Objective: To convert the unstable phosphite triester linkage to a more stable phosphate triester.
- Reagent: A solution of iodine in a mixture of THF, pyridine, and water.
- Procedure:
 - The oxidizing solution is passed through the column.
 - The reaction is typically complete within 1 minute.



• The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

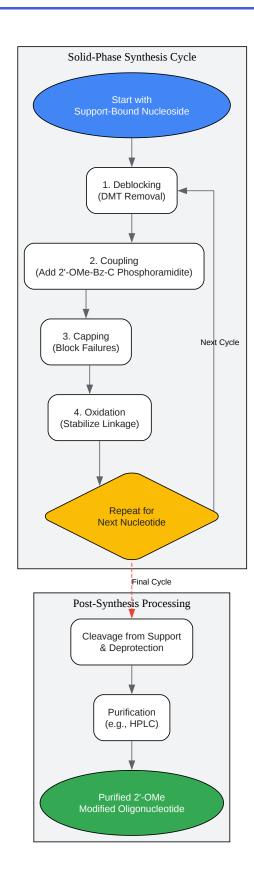
Cleavage and Deprotection

- Objective: To cleave the synthesized oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.
- Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
- Procedure:
 - The solid support is treated with the cleavage and deprotection solution.
 - Incubation is carried out at room temperature or elevated temperatures for a duration dependent on the specific protecting groups used.
 - The solution containing the deprotected oligonucleotide is collected for subsequent purification, typically by HPLC.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of 2'-OMe modified oligonucleotides.





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Caption: Automated Solid-Phase Synthesis Workflow for Oligonucleotides.





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 To cite this document: BenchChem. [A Technical Guide to 2'-OMe-Bz-C Phosphoramidite: Synthesis and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027318#2-ome-bz-c-phosphoramidite-cas-number-and-molecular-weight]

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